2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a phenylpiperazine moiety connected through an acetamide linkage
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide are the D2 and D3 dopamine receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several neurological processes including reward, addiction, and movement .
Mode of Action
The compound interacts with its targets, the D2 and D3 receptors, by binding to them . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Biochemical Pathways
The interaction of the compound with the D2 and D3 receptors affects the dopaminergic pathways
Result of Action
The result of the compound’s action on the D2 and D3 receptors could potentially have therapeutic effects in the treatment of conditions like Parkinson’s disease . .
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(4-phenylpiperazin-1-yl)ethan-1-ol by reacting 4-phenylpiperazine with ethylene oxide.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.
Acetamide Formation: The final step involves the reaction of the resulting intermediate with acetic anhydride to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol: This compound shares structural similarities but differs in the presence of a hydroxyl group instead of an acetamide linkage.
Methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate:
The uniqueness of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-8-6-17(7-9-18)16-20(25)22-10-11-23-12-14-24(15-13-23)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUSWBURCIDOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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